molecular formula C9H16N2O B2851566 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone CAS No. 1474026-47-5

1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B2851566
CAS No.: 1474026-47-5
M. Wt: 168.24
InChI Key: IATHMVVWXYJRSS-UHFFFAOYSA-N
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Description

“1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone” is a chemical compound with the CAS Number: 1474026-47-5 . Its molecular weight is 168.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Enantiodivergent Synthesis

A study detailed the enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions, highlighting the creation of chiral centers with full regio- and diastereocontrol. The work underscores the potential of these compounds in medicinal chemistry due to their rigid, densely substituted homochiral structures (Conde, Rivilla, Larumbe, & Cossío, 2015).

Antimicrobial and Anticancer Activities

Another study synthesized a series of compounds related to 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone and evaluated them for antimicrobial and anticancer activities. The results indicated significant effectiveness against microbial strains and cancer cell lines, showcasing the therapeutic potential of such compounds (Verma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2015).

Antitubercular Agents

In the search for new antitubercular agents, compounds containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties were found to have excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This study presents a compelling argument for the use of diazaspiro compounds in the development of tuberculosis treatments (Wang, Ma, Chai, Liu, Lv, Fu, Wang, Jia, Liu, & Lu, 2020).

Photophysical Studies

Research into the photophysical properties of diazaspiro compounds revealed insights into solvatochromic behaviors, demonstrating the influence of solvent polarity on their spectral properties. Such studies are crucial for understanding the optical properties of these compounds, which could have implications in material science and sensor technology (Aggarwal & Khurana, 2015).

Green Chemical Synthesis

A green chemical approach has been developed for synthesizing nitrogen-containing spiro heterocycles through a double Michael addition reaction. This method highlights the environmental benefits of synthesizing complex structures such as diazaspiro compounds without the need for harsh conditions or catalysts (Aggarwal, Vij, & Khurana, 2014).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P233, P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362, P403, P405 .

Biochemical Analysis

Biochemical Properties

It has been found to bind in the switch-II pocket of KRAS G12C . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the KRAS signaling pathway.

Cellular Effects

Given its role as a covalent inhibitor of KRAS G12C , it is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone involves binding to the switch-II pocket of KRAS G12C . This binding interaction likely leads to inhibition of the KRAS protein, thereby affecting gene expression and cellular processes.

Temporal Effects in Laboratory Settings

It has been reported to have high metabolic stabilities in human and mouse liver microsomes , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In an NCI-H1373 xenograft mouse model, this compound showed a dose-dependent antitumor effect . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

Given its role as a covalent inhibitor of KRAS G12C , it may interact with enzymes or cofactors involved in the KRAS signaling pathway.

Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHMVVWXYJRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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